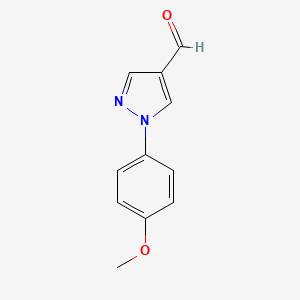
1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Übersicht
Beschreibung
1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound belongs to the pyrazole family, which is known for its diverse biological activities. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis of Novel Compounds : 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has been utilized in synthesizing novel compounds, including various heterocyclic derivatives. For instance, it has been used in the synthesis of novel imidazol-5(4H)-ones through a one-pot three-component cyclocondensation process, highlighting its versatility in organic synthesis (Khalifa, Al-Omar, & Nossier, 2017).
Reductive Amination Process : The chemical has been a key component in the reductive amination of aldehydes and ketones, showcasing its utility in synthesizing secondary amines. These amines are significant in creating biologically active molecules and intermediates for pharmaceuticals and fine chemicals (Bawa, Ahmad, & Kumar, 2009).
Biological Applications
Antimicrobial Activity : Schiff bases formed from this compound and chitosan have been studied for their antimicrobial properties. These bases demonstrated activity against various bacteria and fungi, indicating potential applications in antimicrobial treatments (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Synthesis of Bioactive Compounds : The chemical has been used in synthesizing bioactive pyrazole analogues with antimicrobial and antioxidant properties. This demonstrates its role in the development of new therapeutic agents (Gurunanjappa, Kameshwar, & Kariyappa, 2017).
Material Science and Chemistry
Formation of Complex Structures : The compound has been instrumental in forming complex structures like reduced bipyrazoles and other derivatives. These structures have potential applications in materials science and molecular engineering (Cuartas, Insuasty, Cobo, & Glidewell, 2017).
Synthesis of Heterocycles : It has played a crucial role in synthesizing various heterocyclic compounds, including tricyclic, tetracyclic, and pentacyclic N-heterocycles. These compounds have potential applications in pharmaceuticals and other areas of chemistry (Deore, Dingore, & Jachak, 2015).
Wirkmechanismus
Target of Action
Similar compounds such as apixaban, a direct inhibitor of activated factor x (fxa), have been found to target human coagulation proteases .
Mode of Action
For instance, apixaban inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Biochemical Pathways
Related compounds such as benzimidazole derivatives have been found to suppress oxidative stress and inflammatory markers, suggesting a potential impact on inflammation and oxidative stress pathways .
Pharmacokinetics
Similar compounds such as apixaban have good bioavailability, low clearance, and a small volume of distribution in animals and humans .
Result of Action
Related compounds such as benzimidazole derivatives have been found to ameliorate methotrexate-induced intestinal mucositis, suggesting potential protective effects against certain types of cellular damage .
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11-4-2-10(3-5-11)13-7-9(8-14)6-12-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVPYMGFCLDQLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399576 | |
| Record name | 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99984-70-0 | |
| Record name | 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

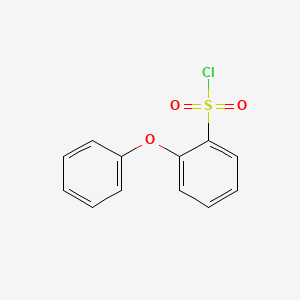
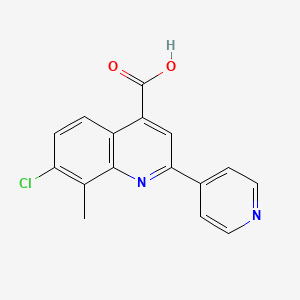

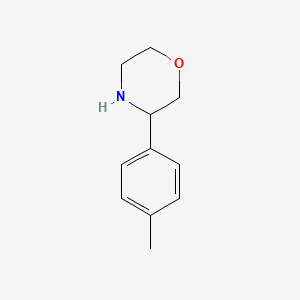
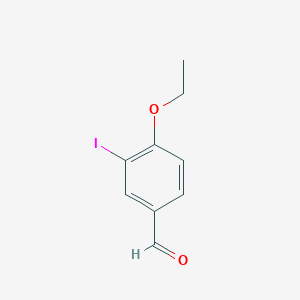
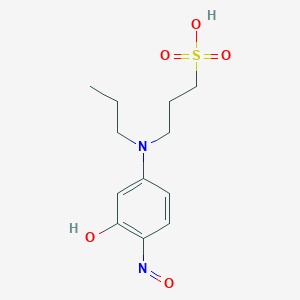

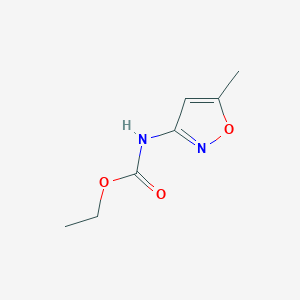




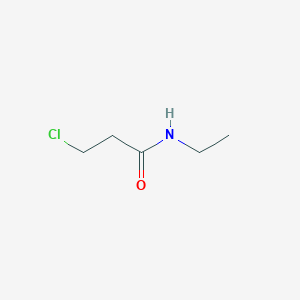
![1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1598674.png)